molecular formula C13H19NO B332891 N-[(4-methylphenyl)methyl]pentanamide

N-[(4-methylphenyl)methyl]pentanamide

Cat. No.: B332891
M. Wt: 205.3 g/mol
InChI Key: BKANJGNJURCJCP-UHFFFAOYSA-N
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Description

N-[(4-Methylphenyl)methyl]pentanamide is an amide derivative featuring a pentanoyl group (C₅H₁₁CONH₂) linked to a para-methyl-substituted benzylamine moiety. Its molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.33 g/mol. The compound’s structure combines lipophilic (alkyl chain) and aromatic (4-methylbenzyl) components, which influence its physicochemical and pharmacological properties.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]pentanamide

InChI

InChI=1S/C13H19NO/c1-3-4-5-13(15)14-10-12-8-6-11(2)7-9-12/h6-9H,3-5,10H2,1-2H3,(H,14,15)

InChI Key

BKANJGNJURCJCP-UHFFFAOYSA-N

SMILES

CCCCC(=O)NCC1=CC=C(C=C1)C

Canonical SMILES

CCCCC(=O)NCC1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]pentanamide typically involves the reaction of 4-methylbenzylamine with pentanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions for large-scale production. This may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-methylphenyl)methyl]pentanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]pentanamide involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors to alter cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

N-(4-Methoxyphenyl)pentanamide
  • Structure : Replaces the 4-methyl group with a 4-methoxy group.
  • Pharmacology : Demonstrated potent anthelmintic activity against Toxocara canis with lower cytotoxicity (IC₅₀ > 100 µM in mammalian cells) compared to albendazole .
  • Drug-Likeness : Exhibits favorable pharmacokinetic profiles, adhering to Lipinski’s Rule of Five and pharmaceutical company filters .
  • Key Difference : The methoxy group’s electron-donating resonance effect enhances solubility and metabolic stability relative to the methyl group.
N-[4-(4-Nitrophenoxy)phenyl]pentanamide
  • Structure: Introduces a nitro-phenoxy substituent on the aromatic ring.
  • Physicochemical Properties : Forms intermolecular hydrogen bonds via the amide group, creating parallel chains in its crystal lattice. The nitro group engages in weak C–H∙∙∙O interactions, affecting crystallinity .

Modifications to the Amide Chain

N-[(4-Methylphenyl)methyl]acetamide
  • Structure : Shorter acyl chain (acetamide vs. pentanamide).
  • Pharmacology : Derivatives like N-[(4-methylphenyl)methyl]-2-(piperidin-4-yl)acetamide hydrochloride show affinity for central nervous system targets, suggesting chain length impacts blood-brain barrier permeability .
  • Key Difference : Reduced lipophilicity (logP ~2.5 vs. ~3.8 for pentanamide analogs) may limit tissue penetration.
5-{8-Methoxy-4-oxo-2-sulfanylidene-pyrimidoindol-3-yl}-N-[(4-methylphenyl)methyl]pentanamide
  • Structure : Adds a heterocyclic pyrimidoindole moiety to the pentanamide chain.
  • Activity : The fused heterocycle introduces hydrogen-bonding and π-stacking capabilities, likely enhancing target binding in enzyme inhibition .

Heterocyclic and Functional Group Additions

N-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]pentanamide
  • Structure : Incorporates an oxazole ring.
  • Properties :
    • logP : 3.80 (high lipophilicity).
    • Polar Surface Area : 45.67 Ų (moderate solubility) .
  • Key Difference: The oxazole ring increases hydrogen-bond acceptor count (4 vs.
N-[(4-Methoxyphenyl)methyl]-2-(1-oxo-isoindol-2-yl)pentanamide
  • Structure : Includes an isoindolone group.
  • Implications : The rigid isoindolone scaffold may restrict conformational flexibility, affecting binding to dynamic protein targets .

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